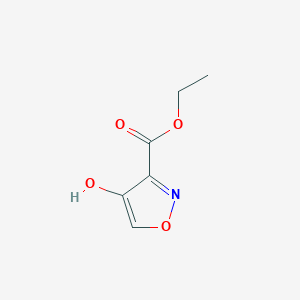

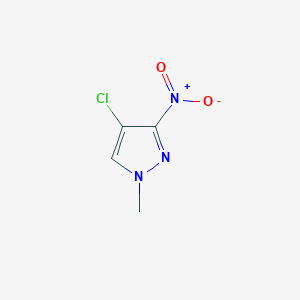

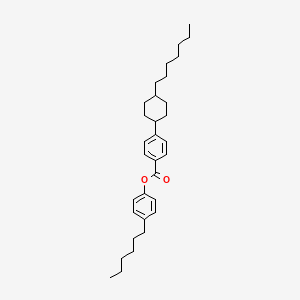

![molecular formula C25H22O10 B3287463 (2S)-2-[(2S,3R)-2-(hydroxymethyl)-3-(3-methoxy-4-oxidanyl-phenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3,5,7-tris(oxidanyl)-2,3-dihydrochromen-4-one CAS No. 84604-20-6](/img/structure/B3287463.png)

(2S)-2-[(2S,3R)-2-(hydroxymethyl)-3-(3-methoxy-4-oxidanyl-phenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3,5,7-tris(oxidanyl)-2,3-dihydrochromen-4-one

Übersicht

Beschreibung

Silybum marianum. It has been used for centuries as a herbal remedy, particularly for liver-related ailments. The primary active components of silymarin include silybin A and B, isosilybin A and B, silychristin, and silydianin . Silymarin is renowned for its hepatoprotective, antioxidant, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silymarin is typically extracted from the seeds of the milk thistle plant. The traditional method involves a two-step process: defatting the seeds with n-hexane followed by extraction with methanol . modern techniques such as pressurized liquid extraction (PLE) have been developed to enhance efficiency and yield . PLE uses solvents like acetone under high pressure and temperature, significantly reducing extraction time and eliminating the need for a defatting step .

Industrial Production Methods: In industrial settings, silymarin is produced using large-scale extraction processes. The seeds are first cleaned and ground, then subjected to solvent extraction using polar organic solvents such as ethanol, methanol, or acetone . The extract is then purified to remove lipids and other impurities, resulting in a standardized silymarin product containing 70-80% flavonolignans .

Analyse Chemischer Reaktionen

Reaktionstypen: Silymarin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Flavonolignane in Silymarin können mit freien Radikalen reagieren und wirken so als Antioxidantien .

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft nukleophile Reagenzien wie Natriummethoxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Derivate der Flavonolignane, die die Kernstruktur von Silymarin behalten .

Wissenschaftliche Forschungsanwendungen

Silymarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Silymarin wird umfassend auf seine leberschützenden Wirkungen untersucht, insbesondere bei der Behandlung von Lebererkrankungen wie Zirrhose, Hepatitis und Fettleber.

5. Wirkmechanismus

Silymarin entfaltet seine Wirkungen durch verschiedene Mechanismen:

Antioxidative Aktivität: Silymarin wirkt als freier Radikalefänger, reduziert oxidativen Stress und verhindert Zellschäden.

Enzymmodulation: Es moduliert die Aktivität von Enzymen, die an der Entgiftung und Zellreparatur beteiligt sind.

Entzündungshemmende Wirkungen: Silymarin hemmt die Aktivierung des Nuclear Factor Kappa B (NF-κB) und reduziert Entzündungen.

Stabilisierung der Zellmembran: Es stabilisiert Zellmembranen und verhindert den Eintritt von Toxinen in Leberzellen.

Molekuläre Ziele: Silymarin zielt auf Signalwege wie den Mitogen-aktivierten Protein-Kinase (MAPK)- und den Mammalian Target of Rapamycin (mTOR)-Signalweg.

Wirkmechanismus

Silymarin exerts its effects through multiple mechanisms:

Antioxidant Activity: Silymarin acts as a free radical scavenger, reducing oxidative stress and preventing cellular damage.

Enzyme Modulation: It modulates the activity of enzymes involved in detoxification and cellular repair.

Anti-inflammatory Effects: Silymarin inhibits the activation of nuclear factor kappa B (NF-κB), reducing inflammation.

Cell Membrane Stabilization: It stabilizes cell membranes, preventing the entry of toxins into liver cells.

Molecular Targets: Silymarin targets pathways such as the mitogen-activated protein kinase (MAPK) and mammalian target of rapamycin (mTOR) pathways.

Vergleich Mit ähnlichen Verbindungen

Silymarin ist unter den Flavonolignanen aufgrund seiner komplexen Mischung aus aktiven Bestandteilen einzigartig. Ähnliche Verbindungen umfassen:

Quercetin: Ein Flavonoid mit antioxidativen und entzündungshemmenden Eigenschaften.

Taxifolin: Ein weiteres Flavonoid, das für seine antioxidative Aktivität bekannt ist.

Silymarin zeichnet sich durch seine umfassenden leberschützenden Wirkungen und seine Fähigkeit aus, mehrere biochemische Signalwege zu modulieren .

Eigenschaften

IUPAC Name |

3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860287 | |

| Record name | 3,5,7-Trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84604-20-6, 65666-07-1, 36804-17-8, 802918-57-6, 22888-70-6 | |

| Record name | Silybum marianum, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Milk Thistle Extract | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

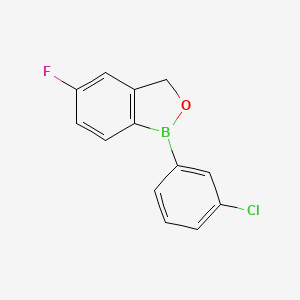

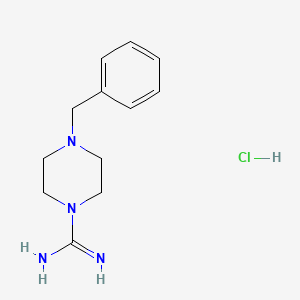

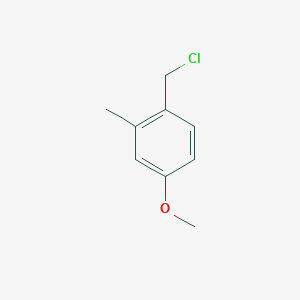

![Piperazine, 1-[4-(difluoromethyl)-2-fluorophenyl]-](/img/structure/B3287404.png)

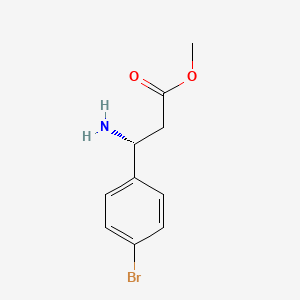

![2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3287495.png)